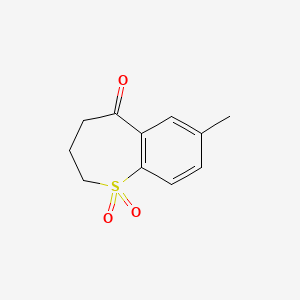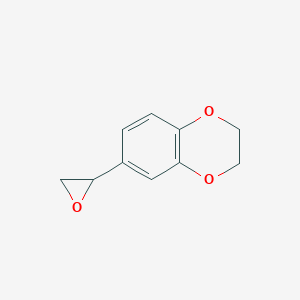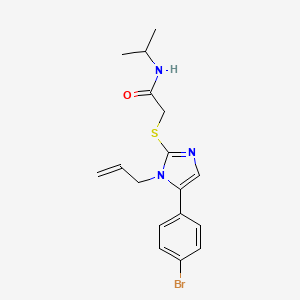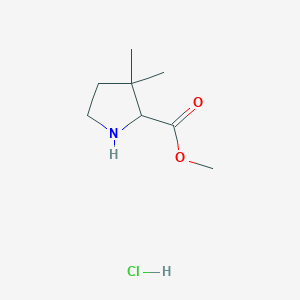
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its mechanism of action.
科学研究应用
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, it has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability. Additionally, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide exhibits various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the production of these inflammatory mediators. Furthermore, it has been found to exhibit anticonvulsant and antinociceptive activities, indicating its potential use in the treatment of epilepsy and pain.
实验室实验的优点和局限性
The advantages of using 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide in lab experiments include its ability to exhibit various biochemical and physiological effects, its potential applications in the field of medicine, and its relatively simple synthesis method. However, its limitations include the lack of a complete understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide. One possible direction is to further investigate its mechanism of action and potential side effects. Additionally, further studies could be conducted to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the synthesis method of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide could be optimized to improve its yield and purity.
合成方法
The synthesis of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then treated with methyl iodide to obtain 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one, which is further oxidized using hydrogen peroxide to yield the final product, 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide.
属性
IUPAC Name |
7-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWMWGFIXEKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)


![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)
![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)


![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2467512.png)
![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)
![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)